8-((tert-Butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((tert-Butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The Boc-protected amino acid can then be isolated and purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-((tert-Butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually primary or secondary amines.
Substitution: The major products are substituted amines or amides.
Scientific Research Applications
8-((tert-Butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 8-((tert-Butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The compound can act as a substrate for enzymes or as a ligand for receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-hydroxyproline: Another Boc-protected amino acid with similar protective properties.
N-Boc-tetrahydropyridine: A Boc-protected derivative used in the synthesis of cyclic peptides.
N-Boc-amino acids: A broad class of compounds used in peptide synthesis and organic chemistry.
Uniqueness
8-((tert-Butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific structure, which includes a tetrahydronaphthalene ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-6-4-5-10-7-8-11(14(18)19)9-12(10)13/h7-9,13H,4-6H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEAKRBXZOBNFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563659 | |
Record name | 8-[(tert-Butoxycarbonyl)amino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130532-76-2 | |
Record name | 8-[(tert-Butoxycarbonyl)amino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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